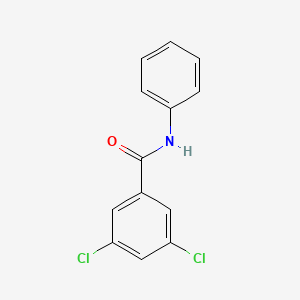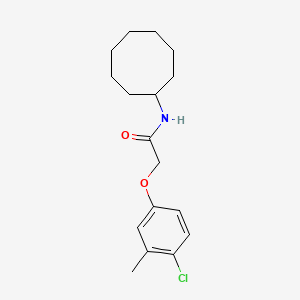![molecular formula C14H19ClN2O2 B5802704 N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It is a member of the amide group of local anesthetics and is commonly used for regional anesthesia, such as epidural anesthesia, spinal anesthesia, and nerve block. Bupivacaine is a potent and long-acting local anesthetic that provides excellent pain relief for several hours after administration.
作用機序
N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by binding to sodium channels in the nerve membrane, which prevents the influx of sodium ions and the subsequent depolarization of the nerve. This results in a loss of sensation and pain relief in the affected area.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to decrease the release of neurotransmitters such as glutamate and substance P, which are involved in pain transmission. It also decreases the release of inflammatory mediators such as prostaglandins, which can contribute to pain and inflammation. Additionally, this compound has been found to have anti-inflammatory effects, which can further contribute to pain relief.
実験室実験の利点と制限
N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide has several advantages for use in lab experiments. It is a potent and long-acting local anesthetic that provides excellent pain relief, which can be useful in animal studies. Additionally, this compound has been found to have anti-inflammatory effects, which can be useful in studies involving inflammation. However, this compound also has some limitations. It can be toxic at high doses, which can limit its use in certain experiments. Additionally, this compound can have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and safety. Another area of interest is the investigation of the molecular mechanisms underlying its anti-inflammatory effects. Additionally, there is interest in exploring the use of this compound in combination with other drugs or therapies for the treatment of pain and inflammation. Finally, there is interest in investigating the potential use of this compound in the treatment of other conditions, such as neuropathic pain and cancer pain.
In conclusion, this compound is a potent and long-acting local anesthetic that has several applications in medical practice and scientific research. Its mechanism of action involves blocking the transmission of nerve impulses, and it has several biochemical and physiological effects. While this compound has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of new formulations and delivery methods, investigation of its molecular mechanisms, and exploration of its potential use in the treatment of other conditions.
合成法
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with butyric anhydride in the presence of a catalyst such as aluminum chloride. The resulting product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide has been extensively studied in scientific research and has been found to have several applications. It has been used in the treatment of chronic pain, postoperative pain, and cancer pain. This compound has also been used in the management of acute pain, such as in labor and delivery. Additionally, it has been used in the treatment of neuropathic pain, such as in diabetic neuropathy.
特性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-3-14(18)16-11-4-5-13(12(15)10-11)17-6-8-19-9-7-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXYWPMLSCITBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5802622.png)
![ethyl 2-[(methoxycarbonyl)amino]benzoate](/img/structure/B5802635.png)
![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
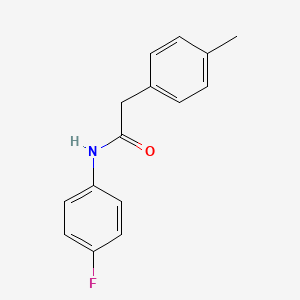
![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
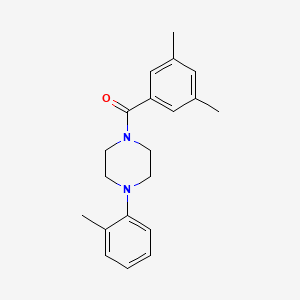
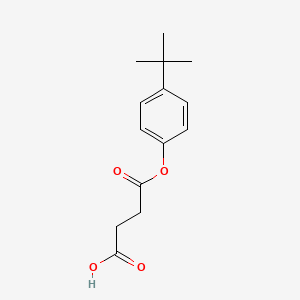
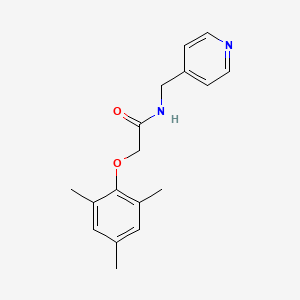
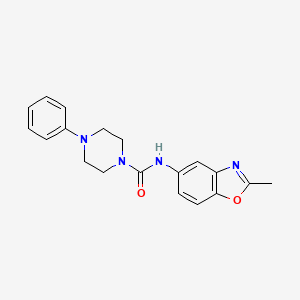
![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
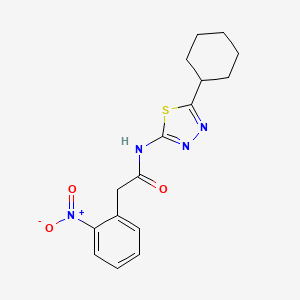
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)
